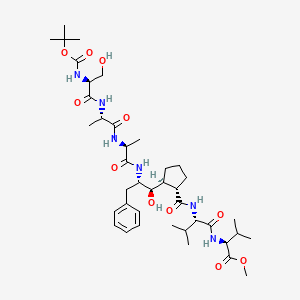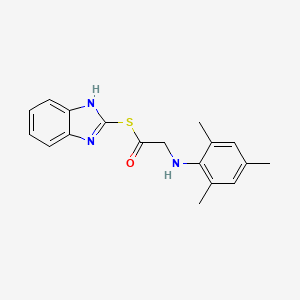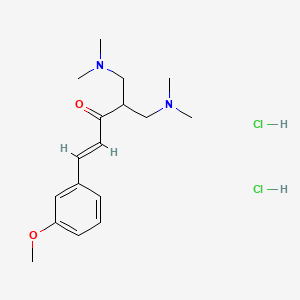
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3-methoxyphenyl)-, dihydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3-methoxyphenyl)-, dihydrochloride, (E)- is a complex organic compound with a unique structure that includes a pentenone backbone, dimethylamino groups, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3-methoxyphenyl)-, dihydrochloride, (E)- typically involves multi-step organic reactions. The process begins with the preparation of the pentenone backbone, followed by the introduction of the dimethylamino groups and the methoxyphenyl group. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3-methoxyphenyl)-, dihydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino and methoxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3-methoxyphenyl)-, dihydrochloride, (E)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3-methoxyphenyl)-, dihydrochloride, (E)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions provide insights into its effects.
Comparison with Similar Compounds
Similar Compounds
- **1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3-hydroxyphenyl)-, dihydrochloride, (E)-
- **1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3-ethoxyphenyl)-, dihydrochloride, (E)-
Uniqueness
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3-methoxyphenyl)-, dihydrochloride, (E)- is unique due to the presence of the methoxyphenyl group, which imparts specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable for various applications.
Properties
CAS No. |
97241-87-7 |
|---|---|
Molecular Formula |
C17H28Cl2N2O2 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
(E)-5-(dimethylamino)-4-[(dimethylamino)methyl]-1-(3-methoxyphenyl)pent-1-en-3-one;dihydrochloride |
InChI |
InChI=1S/C17H26N2O2.2ClH/c1-18(2)12-15(13-19(3)4)17(20)10-9-14-7-6-8-16(11-14)21-5;;/h6-11,15H,12-13H2,1-5H3;2*1H/b10-9+;; |
InChI Key |
MBZRJOJFKHPJPP-TTWKNDKESA-N |
Isomeric SMILES |
CN(C)CC(CN(C)C)C(=O)/C=C/C1=CC(=CC=C1)OC.Cl.Cl |
Canonical SMILES |
CN(C)CC(CN(C)C)C(=O)C=CC1=CC(=CC=C1)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



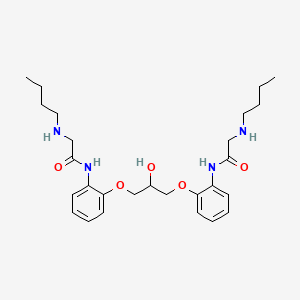
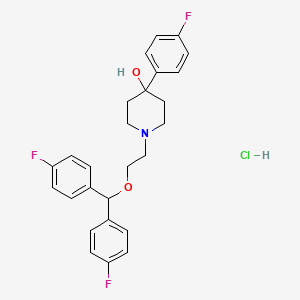
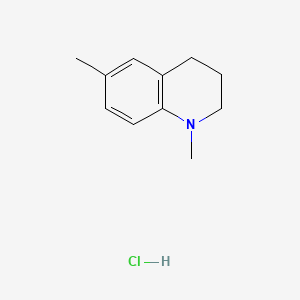
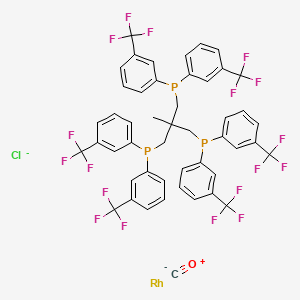

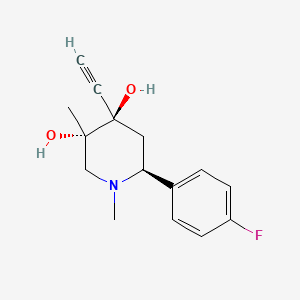

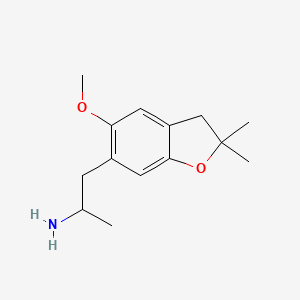
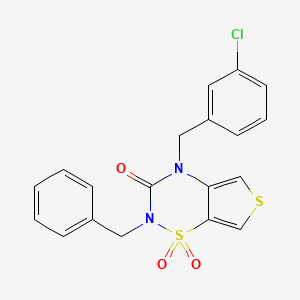
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
